1-Azaspiro[bicyclo[2.2.2]octane-2,1'-cyclopropane]-3-one

Medicinal Chemistry Synthetic Methodology Spirocyclic Building Blocks

This rigid spirocyclic quinuclidine ketone (MW 151.21, Fsp³=0.89) offers zero rotatable bonds and a reactive 3-oxo handle for diversification. Validated α7 nAChR pharmacophore (Ki=160 nM). Ideal for fragment-based drug discovery and asymmetric catalysis. The spiro-fused cyclopropane confers metabolic stability and precise vector orientation unobtainable with flexible amines. Order high-purity building block for SAR-driven lead optimization and chiral pool synthesis.

Molecular Formula C9H13NO
Molecular Weight 151.209
CAS No. 1954361-13-7
Cat. No. B2597557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azaspiro[bicyclo[2.2.2]octane-2,1'-cyclopropane]-3-one
CAS1954361-13-7
Molecular FormulaC9H13NO
Molecular Weight151.209
Structural Identifiers
SMILESC1CN2CCC1C(=O)C23CC3
InChIInChI=1S/C9H13NO/c11-8-7-1-5-10(6-2-7)9(8)3-4-9/h7H,1-6H2
InChIKeySZXBFHCOJLDTNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Azaspiro[bicyclo[2.2.2]octane-2,1′-cyclopropane]-3-one (CAS 1954361-13-7) Procurement Guide: Spirocyclic Quinuclidine Building Block


1-Azaspiro[bicyclo[2.2.2]octane-2,1′-cyclopropane]-3-one (CAS 1954361-13-7), also known as spiro[1-azabicyclo[2.2.2]octane-2,1′-cyclopropane]-3-one, is a conformationally constrained spirocyclic quinuclidine derivative with molecular formula C₉H₁₃NO and molecular weight 151.21 g/mol . The compound features a rigid 1-azabicyclo[2.2.2]octane (quinuclidine) core fused via a spiro junction to a cyclopropane ring, with a ketone functional group at the 3-position . This spirocyclic architecture combines the well-established basicity and nucleophilicity of quinuclidine with the conformational restriction and metabolic stability advantages conferred by the cyclopropane moiety [1].

Procurement Rationale: Why Generic Spirocyclic Amines Cannot Substitute for 1-Azaspiro[bicyclo[2.2.2]octane-2,1′-cyclopropane]-3-one


Generic substitution of 1-Azaspiro[bicyclo[2.2.2]octane-2,1′-cyclopropane]-3-one with alternative spirocyclic amines or quinuclidine derivatives is not scientifically defensible due to the compound's unique combination of structural features that collectively define its utility profile. The spiro-fusion of a cyclopropane ring directly onto the quinuclidine framework at the 2-position introduces conformational rigidity that alters nitrogen basicity, nucleophilicity, and three-dimensional vector orientation compared to simple quinuclidine or piperidine-based spirocycles [1]. Furthermore, the ketone moiety at the 3-position provides a distinct reactive handle for downstream functionalization that is absent in related amine or alcohol analogs [2]. The precise geometry imposed by the bicyclo[2.2.2]octane-cyclopropane spiro junction cannot be replicated by alternative scaffolds such as spiro-piperidines, azetidine-containing spirocycles, or non-spirocyclic quinuclidine derivatives, making direct substitution without re-optimization of synthetic routes or pharmacological profiles impractical [3].

Quantitative Differentiation Evidence: 1-Azaspiro[bicyclo[2.2.2]octane-2,1′-cyclopropane]-3-one versus Closest Structural Analogs


Synthetic Efficiency: Two-Step Access to 1-Azaspiro[bicyclo[2.2.2]octane-2,1′-cyclopropane]-3-one Core versus Multi-Step Spirocyclic Alternatives

The 1-Azaspiro[bicyclo[2.2.2]octane-2,1′-cyclopropane]-3-one core structure can be synthesized via a two-step procedure from 2-benzylidenequinuclidin-3-one precursors, providing efficient access to the spirocyclic quinuclidine-cyclopropane framework [1]. This contrasts with alternative spirocyclic quinuclidine scaffolds such as spiro[1-azabicyclo[2.2.2]octane-3,5′-oxazolidin-2′-one] (AR-R17779) which require multi-step chiral synthesis sequences [2].

Medicinal Chemistry Synthetic Methodology Spirocyclic Building Blocks

Receptor Binding Activity: α7 nAChR Affinity of 1-Azaspiro[bicyclo[2.2.2]octane-2,1′-cyclopropane]-3-yl Derivatives

Derivatives of 1-Azaspiro[bicyclo[2.2.2]octane-2,1′-cyclopropane]-3-one incorporating the spirocyclic quinuclidine-cyclopropane core have demonstrated quantifiable binding affinity at human α7 nicotinic acetylcholine receptors (α7 nAChR) [1]. Specifically, the (R)-6-fluoro-7-methoxy-N-(1′-azaspiro[cyclopropane-1,2′-bicyclo[2.2.2]octan]-3′-yl)benzo[b]thiophene-2-carboxamide derivative (Compound R-197) exhibited a Ki of 160 nM at human α7 nAChR [1]. For comparison, the related (R)-7-(dimethylamino) derivative (Compound R-178) showed a Ki of 780 nM at the same target [2], establishing a 4.9-fold affinity difference driven by aromatic substitution pattern.

Neuroscience Nicotinic Acetylcholine Receptors CNS Drug Discovery

Target Selectivity Profile: 5-HT₃A versus α7 nAChR Discrimination in 1-Azaspiro[bicyclo[2.2.2]octane-2,1′-cyclopropane] Derivatives

Derivatives bearing the 1-Azaspiro[bicyclo[2.2.2]octane-2,1′-cyclopropane] core exhibit measurable selectivity between structurally related ligand-gated ion channel targets [1][2]. The (R)-6-fluoro-7-methoxy derivative (Compound R-197) shows a Ki of 160 nM at α7 nAChR versus 2,800 nM at 5-HT₃A receptor, representing a 17.5-fold selectivity window [1]. In comparison, the (R)-7-(dimethylamino) derivative (Compound R-178) exhibits a Ki of 780 nM at α7 nAChR and 400 nM at 5-HT₃A, yielding a 0.5-fold selectivity profile (≈2-fold selectivity for 5-HT₃A over α7 nAChR) [2].

Selectivity 5-HT3 Receptor Nicotinic Receptors Off-Target Assessment

Physicochemical Property Advantages: Spirocyclic Cyclopropane-Containing Quinuclidines versus Flexible Amine Scaffolds

The 1-azaspiro[bicyclo[2.2.2]octane-2,1′-cyclopropane] scaffold confers distinct physicochemical property advantages relative to flexible amine comparators [1]. Spirocyclic frameworks, particularly those incorporating cyclopropane rings, are documented to reduce molecular flexibility (rotatable bond count), which correlates with improved oral bioavailability and membrane permeability [1]. The rigid 1-azabicyclo[2.2.2]octane core itself provides a defined three-dimensional vector presentation that cannot be achieved with linear tertiary amines such as triethylamine, which the quinuclidine framework structurally mimics as a 'tied-back' analog [2].

Physicochemical Properties LogP Ligand Efficiency Drug-like Properties

Metabolic Stability Enhancement: Cyclopropane-Containing Spirocycles versus Linear Alkyl and Unsaturated Analogs

The incorporation of a cyclopropane ring as a structural element in spirocyclic frameworks is recognized to increase metabolic stability relative to linear alkyl substituents and metabolically labile functional groups [1]. Cyclopropane derivatives serve as metabolically more robust bioisosteres for linear aliphatic substituents, alkene moieties, and certain aromatic rings, with documented improvements in microsomal stability [1]. Additionally, spirocyclic compounds generally possess a favorable balance of conformational rigidity and flexibility that mitigates absorption and permeability issues characteristic of more flexible linear scaffolds .

Metabolic Stability Microsomal Clearance Cyclopropane Bioisostere DMPK

High-Impact Application Scenarios for 1-Azaspiro[bicyclo[2.2.2]octane-2,1′-cyclopropane]-3-one in Drug Discovery and Chemical Biology


α7 Nicotinic Acetylcholine Receptor (α7 nAChR) Ligand Development

Researchers pursuing α7 nAChR modulators for cognitive disorders, neuroinflammation, or psychiatric indications can leverage the 1-azaspiro[bicyclo[2.2.2]octane-2,1′-cyclopropane] scaffold as a validated pharmacophore. As evidenced by the Ki = 160 nM affinity of the (R)-6-fluoro-7-methoxy derivative at human α7 nAChR [1], this spirocyclic core provides a productive starting point for SAR exploration. The scaffold's tunable selectivity between α7 nAChR and 5-HT₃A (selectivity ratios ranging from 0.5 to 17.5 depending on substitution pattern) [1][2] offers medicinal chemists the ability to optimize for target-specific engagement while minimizing off-target ion channel activity.

Conformationally Restricted Amine Bioisostere in Lead Optimization

In lead optimization programs requiring reduced conformational flexibility, improved ligand efficiency, or enhanced metabolic stability, 1-azaspiro[bicyclo[2.2.2]octane-2,1′-cyclopropane]-3-one serves as a rigid amine building block that replaces flexible tertiary amines such as triethylamine or piperidine derivatives [1]. The zero rotatable bonds in the core scaffold and defined three-dimensional vector presentation [2] make it suitable for projects where binding site complementarity requires precise spatial orientation of basic nitrogen atoms or hydrogen bond acceptor functionalities. The cyclopropane moiety further contributes to metabolic stabilization by eliminating oxidation-prone rotatable bonds [3].

Spirocyclic Fragment Library Construction for FBDD and DEL Screening

Fragment-based drug discovery (FBDD) and DNA-encoded library (DEL) screening campaigns benefit from incorporating three-dimensional, sp³-rich scaffolds that explore underexploited chemical space. The 1-azaspiro[bicyclo[2.2.2]octane-2,1′-cyclopropane]-3-one scaffold, with its high fraction of sp³ carbons (Fsp³ = 0.89) and unique spirocyclic topology [1], provides a fragment-sized core (MW 151.21 g/mol) suitable for fragment library inclusion. The ketone functional group offers a straightforward synthetic handle for diversification via reductive amination, Grignard addition, or oxime formation [2], enabling rapid parallel synthesis of structurally diverse analogs for screening cascade evaluation.

Chiral Spirocyclic Amine Synthesis for Asymmetric Catalysis and Chiral Resolution Studies

The rigid spirocyclic architecture of 1-azaspiro[bicyclo[2.2.2]octane-2,1′-cyclopropane]-3-one presents opportunities for chiral applications in asymmetric catalysis and stereochemical studies. The quinuclidine framework is recognized for its utility as a chiral base and nucleophilic catalyst [1], and the addition of a spiro-fused cyclopropane ring creates additional stereochemical complexity that can influence enantioselectivity in asymmetric transformations. The two-step synthetic accessibility of this scaffold from 2-benzylidenequinuclidin-3-one [2] makes it an accessible entry point for developing novel chiral catalysts and resolving agents for academic and industrial asymmetric synthesis programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Azaspiro[bicyclo[2.2.2]octane-2,1'-cyclopropane]-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.